REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:11][OH:12].[H-].[Na+].[Na+].[I-]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:11][O:12][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −30° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 5 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured into 0.5 L of 10% HCl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 2×100 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 65-70° C. (0.3 mm Hg) was collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |